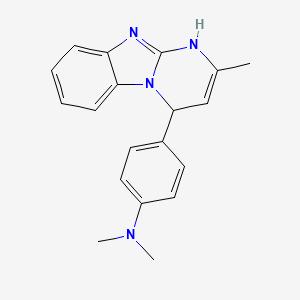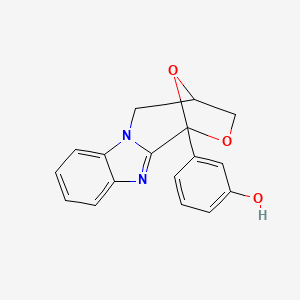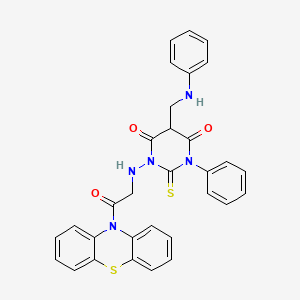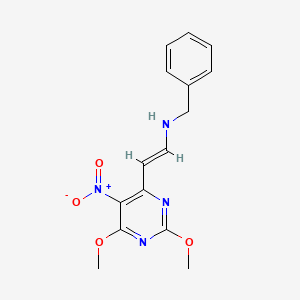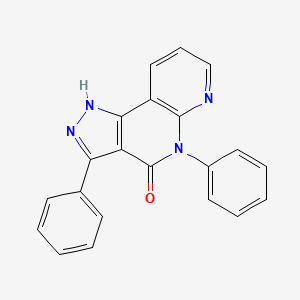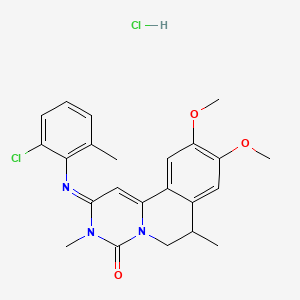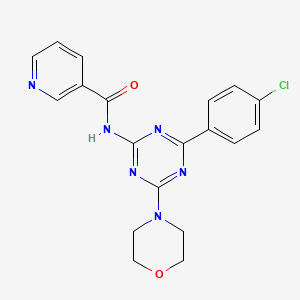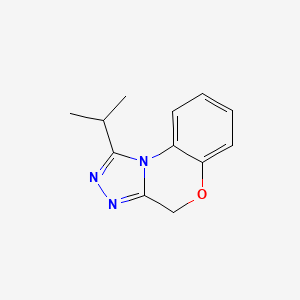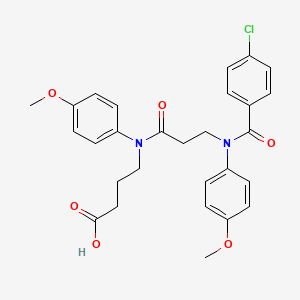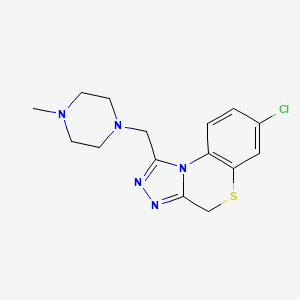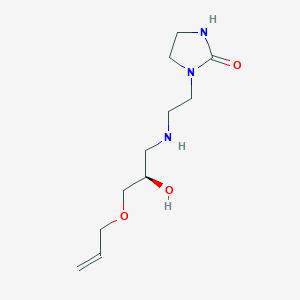
2-(2,3-Dimethylchromon-6-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylchromon-6-yl)butanoic acid is an organic compound that belongs to the class of chromones, which are benzopyran derivatives. This compound is characterized by the presence of a chromone core substituted with two methyl groups at positions 2 and 3, and a butanoic acid moiety at position 6. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylchromon-6-yl)butanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone core. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dimethylchromon-6-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromone core to dihydrochromone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromones, dihydrochromones, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylchromon-6-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dimethylchromon-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The chromone core is known to interact with various enzymes and receptors, modulating their activity. The butanoic acid moiety can influence the compound’s solubility and bioavailability, enhancing its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dimethylchromon-4-yl)butanoic acid
- 2-(2,3-Dimethylchromon-5-yl)butanoic acid
- 2-(2,3-Dimethylchromon-7-yl)butanoic acid
Uniqueness
2-(2,3-Dimethylchromon-6-yl)butanoic acid is unique due to the specific positioning of the butanoic acid moiety at position 6 of the chromone core. This structural feature can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
173469-72-2 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2-(2,3-dimethyl-4-oxochromen-6-yl)butanoic acid |
InChI |
InChI=1S/C15H16O4/c1-4-11(15(17)18)10-5-6-13-12(7-10)14(16)8(2)9(3)19-13/h5-7,11H,4H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
IMLRUCVOPUBTAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


